2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone
Description
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is a substituted cyclohexadienone derivative characterized by a hydrazinylmethylidene group at position 6 and chlorine atoms at positions 2 and 2. This compound belongs to a class of molecules with conjugated dienone systems, which are often studied for their reactivity, electronic properties, and biological activities. Cyclohexadienone derivatives are known to participate in diverse reactions, including nucleophilic additions and substitutions, due to their electron-deficient aromatic systems .
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-6-[(Z)-hydrazinylidenemethyl]phenol |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2/b11-3- |
InChI Key |
MFGATNXEAQDBJY-JYOAFUTRSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N\N)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Hydrazone Formation via Condensation
The most common and straightforward method to prepare this compound is through the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and hydrazine hydrate or hydrazine derivatives. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl group, followed by elimination of water to form the hydrazone.
- Dissolve 3,5-dichloro-2-hydroxybenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Add hydrazine hydrate dropwise under stirring at room temperature or mild heating.
- The reaction mixture is stirred for several hours (often 2-24 hours) until completion.
- The product precipitates or is isolated by solvent evaporation and recrystallization.
This method yields the target hydrazone as a crystalline powder with melting points around 149 °C.
Synthesis via Hydrazinylmethylidene Substitution on Cyclohexadienone
An alternative approach involves preparing the cyclohexadienone intermediate first, followed by hydrazinylmethylidene substitution at the 6-position.
Preparation of 2,4-dichloro-1-cyclohexa-2,4-dienone : This can be synthesized by selective chlorination of cyclohexadienone or via Birch reduction-alkylation sequences starting from phenolic precursors.
Hydrazine substitution : The cyclohexadienone is reacted with hydrazine or hydrazine derivatives under controlled conditions to substitute the hydrazinylmethylidene moiety at the 6-position.
This method is less common but allows for more structural modifications and stereochemical control, as indicated in related cyclohexadienone functionalization studies.
Related Synthetic Routes from Patents and Literature
While direct patents on this exact compound are limited, related synthetic strategies for dichlorinated cyclohexadienone derivatives provide insights:
Hydrolysis and cyclization of dichlorophenyl-substituted benzonitriles or benzoic acids to form dichlorinated cycloheptenones, which can be further functionalized.
Reductive amination procedures involving dichlorinated phenolic acetophenones and amines, followed by reduction with sodium borohydride to yield related hydrazone or amine derivatives.
These methods highlight the versatility of chlorinated cyclohexadienone cores in synthetic organic chemistry, although they are more complex and tailored for specific derivatives.
Comparative Table of Preparation Methods
Research Findings and Notes
The condensation method is widely reported as the most efficient and reproducible for synthesizing this compound, producing high-purity crystalline powders suitable for further applications.
More advanced synthetic routes involving Birch reduction-alkylation and asymmetric synthesis of cyclohexadienones provide pathways to optically active or substituted analogues, which may be adapted for hydrazone formation with appropriate modifications.
Reductive amination and hydrazone formation from substituted phenols and ketones offer routes to related compounds with additional functional groups but require careful control of reaction conditions and purification steps.
The compound's stability and physical properties (melting point, crystalline form) facilitate its characterization and use in further synthetic or biological studies.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives and reduced cyclohexa-dienone compounds.
Substitution: Formation of substituted cyclohexa-dienone derivatives with various functional groups.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its hydrazine moiety is known to enhance the interaction with microbial enzymes, leading to effective inhibition.
Case Study:
A recent investigation published in Pharmaceutical Biology highlighted the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial activity, showing promising results.
Applications in Agricultural Science
1. Herbicidal Activity
The herbicidal properties of this compound have been explored as an alternative to traditional herbicides. Its selective toxicity towards certain weed species makes it a candidate for sustainable agricultural practices.
Case Study:
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yields. The results were published in Weed Science, emphasizing its potential as an environmentally friendly herbicide.
Applications in Materials Science
1. Polymer Chemistry
In materials science, this compound has been investigated for its role as a crosslinking agent in polymer formulations. Its ability to form stable bonds enhances the mechanical properties of polymers.
Case Study:
Research presented at a polymer chemistry conference showed that incorporating this compound into epoxy resins improved thermal stability and mechanical strength compared to control samples.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits anticancer activity; induces apoptosis; antimicrobial properties against resistant strains |
| Agricultural Science | Effective as a selective herbicide; promotes sustainable farming practices |
| Materials Science | Enhances mechanical properties of polymers; improves thermal stability |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a cyclohexa-2,4-dienone core with several analogs but differs in substituent groups, which critically influence its chemical and biological behavior. Key structural analogs include:
- Electronic Effects: The hydrazinylmethylidene group in the target compound acts as a strong electron donor, stabilizing the dienone system via conjugation. In contrast, nitro or bromophenyl groups (as in ) increase electron deficiency, enhancing reactivity toward nucleophiles.
- Steric Effects : Substituents like tert-butyl () or polyisoprenylated chains () introduce steric bulk, reducing accessibility to reactive sites.
Physical and Spectroscopic Properties
- Crystal Structure: The target compound’s analogs adopt twist-boat conformations in the solid state (e.g., dibromo-trichlorocyclohex-enone ), with bond angles and lengths consistent with electron-deficient systems (e.g., C1–C2–C3: 121.17°, C4–C5: 1.34 Å in ).
- Spectroscopy : Hydrazinylmethylidene groups exhibit characteristic NMR shifts (e.g., δ ~8.5 ppm for NH protons) and UV-Vis absorption bands at 300–400 nm due to π→π* transitions .
Biological Activity
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone, with CAS number 43002-22-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C7H6Cl2N2O
- Molecular Weight : 205.04 g/mol
- Physical Appearance : Crystalline powder, ranging in color from white to yellow to brown
- Melting Point : 149 °C
- Purity : Typically ≥ 98% in commercial preparations .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. One study reported an IC50 value of approximately 30 µM for breast cancer cells .
Anti-inflammatory Effects
Preliminary research suggests that this compound may also exhibit anti-inflammatory effects. In a model of induced inflammation in rats, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound was applied at various concentrations, revealing a dose-dependent inhibition of bacterial growth. The results were statistically significant (p < 0.05), indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Cells were treated with varying concentrations of the compound for 48 hours. The findings showed a marked decrease in cell viability as measured by the MTT assay, with morphological changes consistent with apoptosis observed under microscopy .
Summary of Findings
The biological activities of this compound suggest promising applications in medicine:
Q & A
Basic Question: How can the molecular structure of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone be experimentally determined?
Methodological Answer:
The molecular structure can be resolved via single-crystal X-ray diffraction (SC-XRD). Crystallographic data collection requires high-quality crystals grown using solvent diffusion or slow evaporation. Software like SHELXL ( ) is used for refinement, and ORTEP-3 ( ) generates graphical representations of bond lengths, angles, and torsion angles. For example, bond angles in similar compounds (e.g., C1—C2—C3 = 121.17° in ) highlight structural deviations from ideal geometry due to steric or electronic effects. Validate results with CIF files deposited in the IUCr database (e.g., DOI:10.1107/S241431462001384X, ).
Basic Question: What synthetic routes are available for preparing hydrazinylmethylidene-substituted cyclohexadienones?
Methodological Answer:
Hydrazinylmethylidene derivatives are typically synthesized via condensation reactions between hydrazines and carbonyl precursors. For example, in analogous compounds, methoxyamine hydrochloride reacts with a cyclohexenone derivative in the presence of triethylamine ( ). Monitor reaction progress using TLC or NMR, and purify via recrystallization. Optimize yields by varying solvent polarity (e.g., ethanol vs. DCM) and temperature.
Advanced Question: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms ( ) provide accurate predictions of electronic properties. Use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets (e.g., 6-311++G**) must account for chlorine’s electronegativity and the conjugated π-system. Compare results with experimental UV-Vis spectra (e.g., λmax for similar compounds in ) to validate theoretical models.
Advanced Question: How can tautomeric equilibria in this compound be investigated experimentally and theoretically?
Methodological Answer:
Tautomerism can be studied via:
- Experimental: Variable-temperature NMR to detect proton shifts or X-ray crystallography to capture tautomeric forms (e.g., reports (E) and (Z) tautomers).
- Theoretical: DFT calculations to compare relative stabilities of tautomers. Compute Gibbs free energy differences (ΔG) and use solvent models (e.g., PCM) to simulate environmental effects.
Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or solvent interactions. Resolve by:
- Cross-validation: Compare NMR (DMSO-d6 vs. CDCl3) and IR spectra.
- DFT-MD simulations: Model solvent effects on chemical shifts ( ).
- Crystallographic validation: SC-XRD provides ground-state geometry for benchmarking ( ).
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: <sup>1</sup>H/<sup>13</sup>C NMR to confirm hydrazinyl and dienone moieties. Look for deshielded protons (δ 8–10 ppm) in hydrazine groups ( ).
- IR: Stretching frequencies for C=O (~1650 cm<sup>−1</sup>) and N–H (~3300 cm<sup>−1</sup>).
- UV-Vis: Conjugated systems show absorbance in 250–400 nm ( ).
Advanced Question: How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic studies: Monitor intermediates via stopped-flow spectroscopy.
- Computational modeling: Use DFT to map potential energy surfaces ( ) and identify transition states.
- Isotopic labeling: <sup>15</sup>N-labeled hydrazine derivatives track bond reorganization (e.g., ).
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to potential toxicity (similar to ).
- Waste disposal: Neutralize hydrazine residues with oxidizing agents (e.g., KMnO4).
Advanced Question: How does the electronic structure influence biological activity in related compounds?
Methodological Answer:
- QSAR studies: Correlate HOMO-LUMO gaps with antimicrobial efficacy ( ).
- Docking simulations: Use AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites).
- In vitro assays: Test against bacterial strains (MIC values) and cancer cell lines (IC50).
Advanced Question: What strategies optimize crystallization for SC-XRD analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
